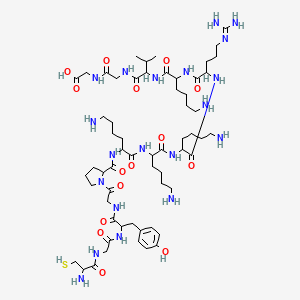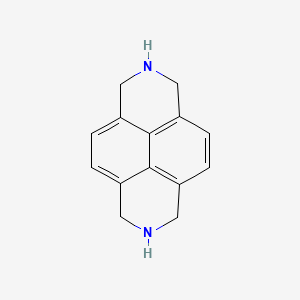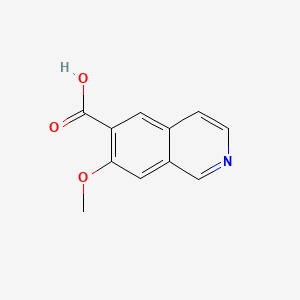![molecular formula C7H11ClO4S B13451967 [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methoxymethyl group, and a methanesulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the cyclobutyl ring followed by the introduction of the methoxymethyl group and finally the attachment of the methanesulfonyl chloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
Chemistry: In chemistry, [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules or as a precursor for the synthesis of pharmaceuticals. Its reactivity with nucleophiles makes it useful for attaching bioactive groups to proteins or other biomolecules.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
類似化合物との比較
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the cyclobutyl and methoxymethyl groups.
Cyclobutylmethanesulfonyl Chloride: Similar structure but without the methoxymethyl group.
Methoxymethylcyclobutyl Chloride: Similar structure but without the methanesulfonyl group.
Uniqueness: The uniqueness of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride lies in its combination of functional groups, which provides a unique reactivity profile. The presence of the cyclobutyl ring adds strain to the molecule, making it more reactive in certain transformations. The methoxymethyl group can also participate in various chemical reactions, adding to the compound’s versatility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H11ClO4S |
|---|---|
分子量 |
226.68 g/mol |
IUPAC名 |
[1-(methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO4S/c1-12-4-7(2-6(9)3-7)5-13(8,10)11/h2-5H2,1H3 |
InChIキー |
RFQVUVIUHOGVPY-UHFFFAOYSA-N |
正規SMILES |
COCC1(CC(=O)C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)



![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)

![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)

